molecular formula C11H21BO3 B6229929 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane CAS No. 1617543-88-0

4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane

Cat. No.: B6229929
CAS No.: 1617543-88-0
M. Wt: 212.1
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Description

4,4,5,5-Tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane is a pinacol boronic ester derivative featuring a tetrahydrofuran (THF)-derived substituent. Its structure comprises a 1,3,2-dioxaborolane core with four methyl groups and a (oxolan-3-yl)methyl group (a THF ring linked via a methylene group to boron).

Properties

CAS No.

1617543-88-0

Molecular Formula

C11H21BO3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting material : 3-(Bromomethyl)oxolane (hypothetical precursor).

  • Catalyst system : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) at 5–10 mol% loading.

  • Base : Potassium acetate (KOAc) in a 2:1 molar ratio relative to the halide.

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF) under inert atmosphere.

  • Conditions : Heating at 80–100°C for 12–24 hours.

Mechanistic Insights

The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–X bond (X = Br, I), followed by transmetallation with B₂pin₂ to form the boronate complex. Reductive elimination yields the target dioxaborolane. Key challenges include minimizing protodeboronation and ensuring regioselectivity at the oxolan-3-ylmethyl position.

Yield Optimization

  • Purification : Column chromatography using hexanes/ethyl acetate (20:1 to 50:1 gradient) achieves >85% purity.

  • Side reactions : Competing Suzuki couplings are suppressed by excluding aryl halides and using stoichiometric B₂pin₂.

Direct Esterification of Boronic Acids with Pinacol

This method involves condensing (oxolan-3-ylmethyl)boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or dehydrating conditions.

Synthetic Procedure

  • Boronic acid precursor : (Oxolan-3-ylmethyl)boronic acid, synthesized via hydroboration of 3-vinyloxolane.

  • Reagents : Pinacol (1.2 equivalents), molecular sieves (4Å), and catalytic p-toluenesulfonic acid (PTSA).

  • Solvent : Toluene or dichloromethane under reflux.

  • Conditions : Azeotropic removal of water via Dean-Stark apparatus for 6–12 hours.

Key Considerations

  • Equilibrium control : Excess pinacol shifts the equilibrium toward ester formation.

  • Side products : Oligomeric boroxines form if dehydration is incomplete, necessitating rigorous drying.

Yield and Scalability

  • Isolated yield : 70–80% after silica gel chromatography.

  • Scalability : Demonstrated for gram-scale reactions in analogous systems.

Transition Metal-Free Boron Transfer

Recent advances utilize boron trihalides (e.g., BCl₃) to mediate direct boron transfer to alcohols, circumventing palladium catalysts.

Methodology

  • Substrate : 3-(Hydroxymethyl)oxolane.

  • Boron source : BCl₃ (1.1 equivalents) in dichloromethane at −78°C.

  • Quenching : Addition of pinacol and triethylamine at room temperature.

Advantages and Limitations

  • Advantages : Avoids costly metal catalysts; suitable for oxygen-sensitive substrates.

  • Limitations : Requires strict temperature control to prevent boronate decomposition.

Grignard Reagent-Based Approaches

Grignard reagents facilitate boron incorporation via reaction with borate esters, though this method is less common for tertiary alcohols like oxolan derivatives.

Reaction Scheme

  • Formation of borate complex : Treat B(OMe)₃ with 3-(magnesiomethyl)oxolane.

  • Transesterification : React with pinacol in methanol.

Challenges

  • Steric hindrance : The oxolan-3-ylmethyl group impedes nucleophilic attack, limiting yields to ~50%.

  • Byproducts : Mg salts complicate purification, necessitating aqueous workups.

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Scalability
Pd-catalyzed borylationPdCl₂(dppf)85–90>95Excellent
Direct esterificationPTSA70–8090Moderate
Transition metal-freeBCl₃60–7085Limited
Grignard approachNone40–5075Poor

Key trends : Palladium-catalyzed methods offer superior yields and scalability, while transition metal-free routes prioritize cost efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions with 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane include:

    Oxidizing agents: Such as hydrogen peroxide or other peroxides.

    Reducing agents: Such as lithium aluminum hydride.

    Catalysts: Palladium or copper catalysts are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or esters, while substitution reactions can produce various boron-containing compounds .

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and acids.

    Biology: The compound is used in the study of boron-containing biomolecules and their interactions.

    Medicine: Research is ongoing into its potential use in drug development and delivery systems.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecules. This is primarily due to the boron atom’s ability to form covalent bonds with oxygen and other electronegative atoms. The compound’s molecular targets and pathways include interactions with enzymes and other proteins, which can influence various biochemical processes .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The reactivity and applications of 1,3,2-dioxaborolanes depend heavily on the substituent attached to boron. Below is a comparative analysis of key analogs:

Reactivity and Electronic Effects

  • Electronic Properties : The (oxolan-3-yl)methyl group introduces an electron-rich ether oxygen, which may stabilize the boron center through weak coordination. This contrasts with electron-withdrawing substituents (e.g., phenylethynyl in ), which increase electrophilicity at boron, enhancing reactivity in cross-couplings.
  • Steric Effects : Bulky substituents like 1-phenylpentadecan-3-yl () hinder reactivity in sterically demanding reactions, whereas the THF-methyl group offers moderate steric bulk while maintaining solubility in ethers .

Key Research Findings

Steric vs. Electronic Tuning : Bulky groups like MesBpin (2,4,6-trimethylphenyl) improve selectivity in iridium-catalyzed C-H borylation, whereas electron-deficient boronates accelerate transmetalation in cross-couplings .

Solubility Advantages : The THF-methyl group’s ether linkage may enhance solubility in tetrahydrofuran, dichloromethane, and other ethers compared to purely alkyl or aromatic analogs .

Catalyst Compatibility : Palladium and nickel catalysts exhibit varying efficiencies with different boronates. For example, UiO-Co achieves 93% yield in phenethyl boronate synthesis , while palladium is preferred for aryl derivatives .

Biological Activity

4,4,5,5-Tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane is a compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • IUPAC Name : 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane
  • Molecular Formula : C10H19BO3
  • Molecular Weight : 198.07 g/mol
  • Appearance : Colorless to light yellow liquid

The biological activity of 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates in biochemical reactions. Additionally, the oxolane ring can enhance solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane exhibit significant antimicrobial properties. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
E. faecalis78.12 µg/mL

These results suggest that the compound may be effective against common bacterial infections and could serve as a lead for antibiotic development .

Anticancer Activity

The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notable findings include:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)226
A549 (lung cancer)242.52

These results indicate potential for further exploration in cancer therapeutics .

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of dioxaborolanes and assessed their biological activities. The study highlighted that modifications on the oxolane ring significantly influenced the compounds' efficacy against both bacterial strains and cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions involving boron-containing precursors. For example, General Procedure 2 (as applied to similar dioxaborolanes) involves reacting a boronate ester with a substituted oxolane derivative under anhydrous conditions. Purification via flash column chromatography (hexanes/EtOAc with 0.25% Et₃N) is critical to remove unreacted starting materials and byproducts, achieving yields up to 85% . Optimizing stoichiometry, temperature (ambient to 100°C), and catalyst loading (e.g., 5 mol% NaOt-Bu) enhances efficiency .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane moiety acts as a boronic ester precursor, enabling carbon-carbon bond formation in biaryl synthesis. For instance, 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been employed in Pd-catalyzed couplings with aryl halides, yielding metathesis precursors under mild conditions (K₂CO₃, 100°C) . The oxolan-3-ylmethyl substituent may influence steric and electronic properties, affecting coupling efficiency with electron-deficient aryl partners .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • ¹¹B NMR : Detects boron environments (δ ~30–35 ppm for dioxaborolanes).
  • ¹H/¹³C NMR : Identifies oxolane methylene protons (δ ~3.5–4.0 ppm) and tetramethyl groups (δ ~1.0–1.3 ppm).
  • FT-IR : Confirms B-O (∼1350 cm⁻¹) and C-O (∼1200 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₉BO₄) .

Advanced Research Questions

Q. How do solvent and catalyst selection influence the reactivity of this compound in reduction reactions?

In NaOt-Bu-catalyzed ketone reductions, solvent polarity dictates the active species: in benzene, poor solubility complicates trialkoxyborohydride detection, while THF stabilizes it via equilibria with other boron intermediates. This affects reaction rates and necessitates solvent-specific optimization . For cross-electrophile couplings, polar aprotic solvents (e.g., DMF) enhance electrophile activation but may require inert atmospheres to prevent boronate hydrolysis .

Q. What strategies address contradictory data in catalytic applications of this compound?

Discrepancies in catalytic efficiency (e.g., yields or selectivity) often stem from:

  • Substituent effects : The oxolan-3-ylmethyl group’s steric bulk may hinder transmetalation in Pd-catalyzed reactions compared to simpler arylboronates.
  • Purification artifacts : Residual Et₃N or column fractions can alter reactivity; rigorous drying (MgSO₄) and degassing are recommended .
  • Catalyst-poisoning : Trace impurities (e.g., S-containing byproducts) deactivate Pd catalysts; pre-treatment with scavengers (e.g., silica gel) mitigates this .

Q. How does structural modification of the oxolan-3-ylmethyl group impact biological or material science applications?

Analog studies show that substituent positioning (e.g., fluorination at the oxolane ring) alters hydrophobicity and metabolic stability, which is critical for drug design . In materials science, electron-withdrawing groups on the oxolane moiety enhance π-conjugation in polymers, improving charge transport properties .

Q. What safety protocols are essential for handling air- or moisture-sensitive intermediates in its synthesis?

  • Storage : Under argon at –20°C in flame-sealed ampules.
  • Handling : Use Schlenk lines for transfers; avoid exposure to humid air to prevent boronate hydrolysis.
  • Emergency measures : For inhalation, move to fresh air; for skin contact, wash with 10% aqueous ethanol .

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